molecular formula C13H10ClNO B030270 2-Amino-5-chlorobenzophenone CAS No. 719-59-5

2-Amino-5-chlorobenzophenone

Cat. No.: B030270
CAS No.: 719-59-5
M. Wt: 231.68 g/mol
InChI Key: ZUWXHHBROGLWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chlorobenzophenone is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH₂) and the one at the 5 position replaced with a chlorine atom. This compound is known for its applications in the synthesis of benzodiazepines, a class of psychoactive drugs .

Mechanism of Action

Target of Action

2-Amino-5-chlorobenzophenone is primarily used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a derivative of this compound is first reacted with hydroxylamine. The obtained product is then reacted with chloroacetyl chloride to give a specific intermediate compound. A reaction with methylamine produces ring expansion and rearrangement, which forms a specific benzodiazepine structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of benzodiazepines. Benzodiazepines act on the central nervous system, enhancing the effect of the neurotransmitter GABA and resulting in various therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in synthesizing benzodiazepines. These drugs have a range of effects on the body, including reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of perovskite solar cells, this compound has been used to passivate surface defects of perovskite films. The carbonyl group (–C O) and the amino group (–NH 2) in the compound form a coordinate bond with the uncoordinated Pb 2+ of the perovskite to passivate this defect .

Comparison with Similar Compounds

2-Amino-5-chlorobenzophenone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepine derivatives.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052463
Record name 2-Amino-5-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-59-5
Record name 2-Amino-5-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (2-amino-5-chlorophenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-5-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM BENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml) and aluminum chloride (734 mg) are added under ice cooling, and the resultant mixture is refluxed for 6 hours. After cooling, the reaction mixture is mixed with 2 N hydrochloric acid (10 ml), heated at 70° to 80° C. for 20 minutes, and shaken with methylene chloride. The methylene chloride layer is evaporated to give a residue, to which 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) are added. The mixture is refluxed for 1 hour to hydrolyze benzonitrile and shaken with methylene chloride. The methylene chloride layer is evaporated, and the residue is dissolved in benzene and chromatographed on a column of alumina, which is eluted with benzene. The benzene eluate affords 2-amino-5-chlorobenzophenone (486 mg), which is recrystallized from ether to give crystals melting at 99° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
640 mg
Type
reactant
Reaction Step Four
Quantity
640 mg
Type
reactant
Reaction Step Four
Quantity
734 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chlorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chlorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-5-chlorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-5-chlorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-5-chlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.